Cas no 70842-33-0 (3-Chloro-5-ethoxy-4-hydroxybenzaldehyde)

3-Chloro-5-ethoxy-4-hydroxybenzaldehyde is a substituted benzaldehyde derivative featuring chloro, ethoxy, and hydroxyl functional groups. This compound is of interest in organic synthesis due to its versatile reactivity, particularly in the formation of heterocyclic compounds and pharmaceutical intermediates. The presence of multiple substituents allows for selective modifications, making it a valuable building block in medicinal chemistry and material science. Its structural features contribute to potential applications in the development of bioactive molecules, including antioxidants and antimicrobial agents. The compound’s stability under standard conditions ensures consistent performance in synthetic workflows. Analytical methods such as HPLC and NMR confirm its high purity, supporting reliable use in research and industrial applications.
3-Chloro-5-ethoxy-4-hydroxybenzaldehyde structure
70842-33-0 structure
Product Name:3-Chloro-5-ethoxy-4-hydroxybenzaldehyde
CAS No:70842-33-0
MF:C9H9ClO3
MW:200.618962049484
MDL:MFCD01169245
CID:823557
PubChem ID:2063824
Update Time:2025-05-21

3-Chloro-5-ethoxy-4-hydroxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-5-ethoxy-4-hydroxybenzaldehyde
    • 3-chloro-5-ethoxy-4-hydroxybenzaldehyde(SALTDATA: FREE)
    • 5-Chlor-4-hydroxy-3-aethoxy-benzaldehyd
    • VS-07465
    • FT-0706130
    • EN300-07587
    • Z56955982
    • SR-01000048692
    • SR-01000048692-1
    • BB 0243286
    • CS-0117169
    • HXWPHQVLVFUYLR-UHFFFAOYSA-N
    • DTXSID30366363
    • MFCD01169245
    • 70842-33-0
    • 3-chloro-5-ethoxy-4-hydroxybenzaldehyde, AldrichCPR
    • 3-Chloro-5-ethoxy-4-hydroxy-benzaldehyde
    • AKOS000111501
    • SCHEMBL9790016
    • BBL023620
    • G22076
    • STK036373
    • ALBB-026360
    • benzaldehyde, 3-chloro-5-ethoxy-4-hydroxy-
    • DB-028332
    • MDL: MFCD01169245
    • Inchi: 1S/C9H9ClO3/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-5,12H,2H2,1H3
    • InChI Key: HXWPHQVLVFUYLR-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=O)C=C(C=1O)OCC

Computed Properties

  • Exact Mass: 200.02400
  • Monoisotopic Mass: 200.0240218g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Boiling Point: 301.8 ℃ at 760 mmHg
  • PSA: 46.53000
  • LogP: 2.25680

3-Chloro-5-ethoxy-4-hydroxybenzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

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3-Chloro-5-ethoxy-4-hydroxybenzaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:70842-33-0)3-Chloro-5-ethoxy-4-hydroxybenzaldehyde
Order Number:A1172494
Stock Status:in Stock
Quantity:5.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:23
Price ($):394.0
Email:sales@amadischem.com

Additional information on 3-Chloro-5-ethoxy-4-hydroxybenzaldehyde

Research Briefing on 3-Chloro-5-ethoxy-4-hydroxybenzaldehyde (CAS: 70842-33-0) in Chemical and Biomedical Applications

3-Chloro-5-ethoxy-4-hydroxybenzaldehyde (CAS: 70842-33-0) is a specialized organic compound with significant potential in chemical synthesis and biomedical research. Recent studies have highlighted its role as a key intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. This briefing provides an overview of the latest research developments, focusing on its synthesis, biological activities, and applications in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of derivatives synthesized from 3-Chloro-5-ethoxy-4-hydroxybenzaldehyde. The research demonstrated that halogenated benzaldehyde derivatives exhibit potent activity against multidrug-resistant bacterial strains, with minimal cytotoxicity to human cells. The compound's unique structure, featuring chloro and ethoxy substituents, contributes to its ability to disrupt bacterial cell wall synthesis.

In the field of oncology, a team from the University of Cambridge reported promising results in using 3-Chloro-5-ethoxy-4-hydroxybenzaldehyde as a precursor for developing small-molecule inhibitors targeting protein-protein interactions in cancer pathways. The study, published in Nature Chemical Biology, identified several lead compounds with nanomolar affinity for oncogenic targets, showcasing the versatility of this chemical scaffold.

Recent advancements in synthetic methodologies have improved the yield and purity of 3-Chloro-5-ethoxy-4-hydroxybenzaldehyde production. A 2024 paper in Organic Process Research & Development described a novel catalytic system that reduces byproduct formation during the ethoxylation step, achieving >90% purity with reduced environmental impact. This development addresses previous challenges in large-scale production of this valuable intermediate.

The compound's potential in neurodegenerative disease research has also emerged, with studies indicating its metabolites may modulate oxidative stress pathways in neuronal cells. Preliminary in vitro data suggest neuroprotective effects at micromolar concentrations, though further in vivo validation is required. These findings position 3-Chloro-5-ethoxy-4-hydroxybenzaldehyde as a promising candidate for developing therapeutics targeting Alzheimer's and Parkinson's diseases.

From a regulatory perspective, the safety profile of 3-Chloro-5-ethoxy-4-hydroxybenzaldehyde has been extensively evaluated in recent toxicological studies. The compound demonstrates favorable pharmacokinetic properties with rapid metabolism and clearance, as reported in a 2023 Regulatory Toxicology and Pharmacology publication. These characteristics support its continued investigation for pharmaceutical applications.

Looking forward, researchers anticipate expanding applications of 3-Chloro-5-ethoxy-4-hydroxybenzaldehyde in material science, particularly in the development of photoactive polymers and metal-organic frameworks. Its ability to form stable complexes with transition metals while maintaining redox activity makes it particularly valuable for designing advanced functional materials with applications in catalysis and sensing technologies.

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Amadis Chemical Company Limited
(CAS:70842-33-0)3-Chloro-5-ethoxy-4-hydroxybenzaldehyde
A1172494
Purity:99%
Quantity:5.0g
Price ($):394.0
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